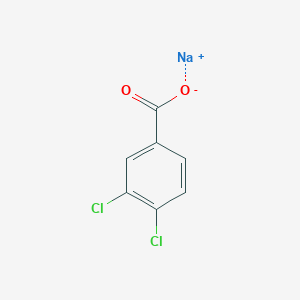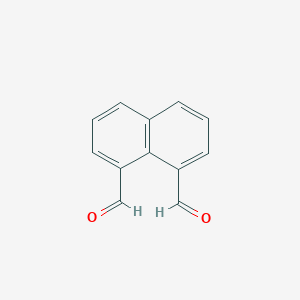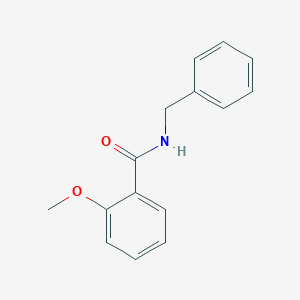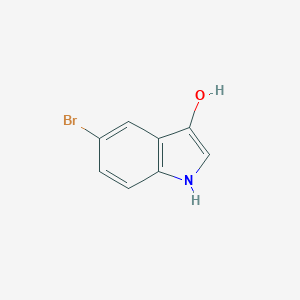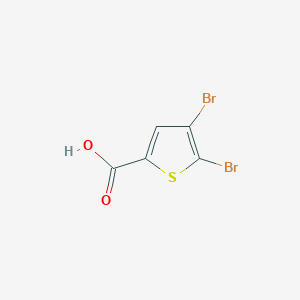![molecular formula C7H10INO B180824 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one CAS No. 100556-58-9](/img/structure/B180824.png)
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one, also known as IHCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using different methods and has been studied for its potential applications in various fields, including medicine and material science.
Mecanismo De Acción
The mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Therefore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.
Biochemical and Physiological Effects:
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one inhibits the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anti-inflammatory and analgesic effects in animal models. Furthermore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been shown to have a low toxicity profile in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has several advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it suitable for various biological and chemical assays. Another advantage is its low toxicity profile, which makes it a safer alternative to other compounds with similar activities. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Another limitation is its relatively high cost compared to other compounds with similar activities.
Direcciones Futuras
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has several potential future directions for scientific research. One of the future directions is to study its potential application as a building block for the synthesis of new materials with unique properties. Another future direction is to study its potential application as a catalyst in various organic reactions. Furthermore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one may be studied for its potential application in the treatment of various diseases, including cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one and its potential side effects in vivo.
Conclusion:
In conclusion, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using different methods and has been studied for its potential applications in various fields, including medicine and material science. 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anticancer and anti-inflammatory activities, and has a low toxicity profile in vitro and in vivo studies. However, further studies are needed to fully understand the mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been achieved using different methods, including the reaction of 1-benzyl-4-hydroxy-2,5-pyrrolidinedione with iodine in the presence of a base, and the reaction of 1-benzyl-4-hydroxy-2,5-pyrrolidinedione with iodine and N-bromosuccinimide. Both of these methods have been reported to yield high purity and high yield of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one.
Aplicaciones Científicas De Investigación
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anticancer and anti-inflammatory activities. In material science, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been studied for its potential application as a building block for the synthesis of new materials. In catalysis, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been used as a catalyst in various organic reactions.
Propiedades
Número CAS |
100556-58-9 |
|---|---|
Nombre del producto |
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one |
Fórmula molecular |
C7H10INO |
Peso molecular |
251.06 g/mol |
Nombre IUPAC |
6-iodo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one |
InChI |
InChI=1S/C7H10INO/c8-5-2-1-4-3-6(10)9-7(4)5/h4-5,7H,1-3H2,(H,9,10) |
Clave InChI |
XGDVTFSPDUYSFT-UHFFFAOYSA-N |
SMILES |
C1CC(C2C1CC(=O)N2)I |
SMILES canónico |
C1CC(C2C1CC(=O)N2)I |
Sinónimos |
8-exo-iodo-2-azabicyclo[3.3.0]octane-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)
